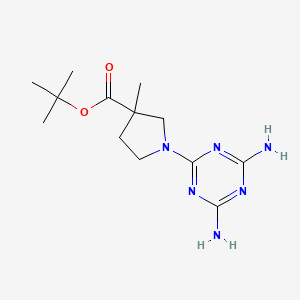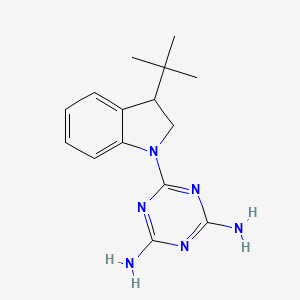
Tert-butyl 1-(4,6-diamino-1,3,5-triazin-2-yl)-3-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(4,6-diamino-1,3,5-triazin-2-yl)-3-methylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBC, and it has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of TBC is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, TBC has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of toxic metabolites and ultimately results in cell death. In viruses and bacteria, TBC has been shown to inhibit the activity of specific enzymes or proteins that are essential for viral or bacterial replication.
Biochemical and Physiological Effects:
TBC has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, TBC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In viruses and bacteria, TBC has been shown to inhibit viral or bacterial replication and reduce infection. In plants, TBC has been shown to promote root growth, increase yield, and enhance stress tolerance.
Advantages and Limitations for Lab Experiments
TBC has several advantages for lab experiments, including its high purity and stability, its ability to inhibit specific enzymes or proteins, and its potential for various applications. However, TBC also has some limitations, including its low solubility in water and some organic solvents, its toxicity at high concentrations, and its potential for off-target effects.
Future Directions
There are several future directions for TBC research, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the optimization of its properties for specific applications. Some potential future directions include the development of TBC derivatives with improved solubility and bioavailability, the exploration of TBC as a potential treatment for other diseases, and the investigation of TBC as a potential tool for chemical biology research. Overall, TBC has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of TBC involves the reaction between 1-tert-butyl-3-methylpyrrolidine-2,5-dione and 4,6-diamino-1,3,5-triazine in the presence of a base. This reaction results in the formation of TBC as a white solid. The purity and yield of TBC can be improved by using different solvents and reaction conditions.
Scientific Research Applications
TBC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, TBC has been investigated for its anticancer, antiviral, and antibacterial activities. In materials science, TBC has been used as a building block for the synthesis of complex organic molecules and polymers. In agriculture, TBC has been explored for its potential use as a plant growth regulator.
properties
IUPAC Name |
tert-butyl 1-(4,6-diamino-1,3,5-triazin-2-yl)-3-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-12(2,3)21-8(20)13(4)5-6-19(7-13)11-17-9(14)16-10(15)18-11/h5-7H2,1-4H3,(H4,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKGUOWVQVKLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=NC(=NC(=N2)N)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(4,6-diamino-1,3,5-triazin-2-yl)-3-methylpyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)

![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)

![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)